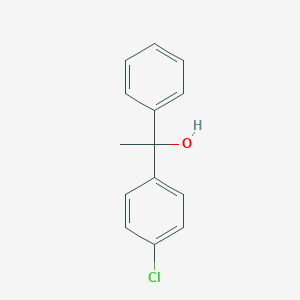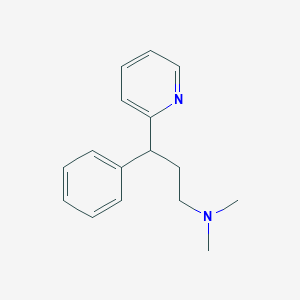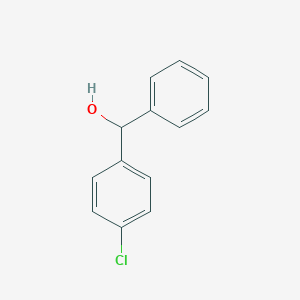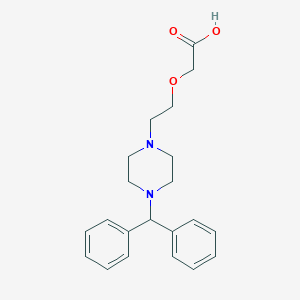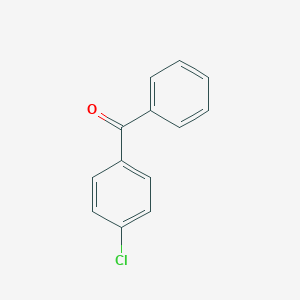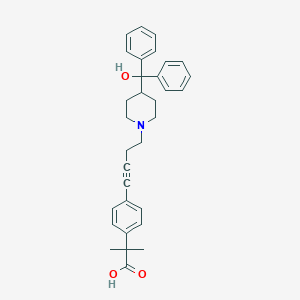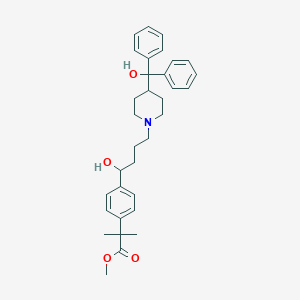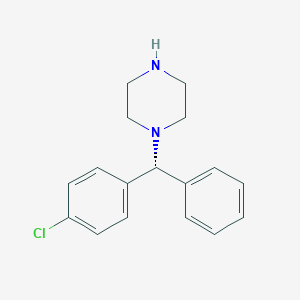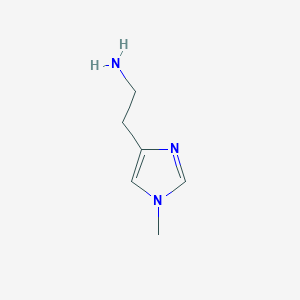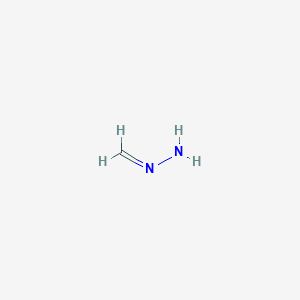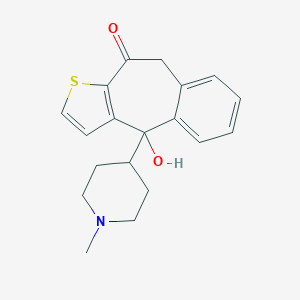![molecular formula C17H15NO4 B192814 (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one CAS No. 896134-06-8](/img/structure/B192814.png)
(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one
Vue d'ensemble
Description
The compound “(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one” is a type of nitrone . Nitrones are organic compounds which have a nitroso group (-NO) connected to an alkene. This particular nitrone has been used as a spin trapping agent .
Synthesis Analysis
The synthesis of this compound involves the use of diester-nitrones . The kinetic aspects of the superoxide detection by this new spin trap and by two other diester-nitrones were examined by determining the rate constants for the trapping reaction and for the spin adduct decay at pH 7.2 .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyridinium ring, a methylene group, and an indenone group .Chemical Reactions Analysis
This compound has been used as a spin trapping agent, specifically for the detection of superoxide . The kinetic aspects of the superoxide detection by this compound were examined by determining the rate constants for the trapping reaction and for the spin adduct decay .Applications De Recherche Scientifique
Antioxidant and Antihyperglycemic Agents
A study by Kenchappa et al. (2017) explored the synthesis of coumarin derivatives containing pyrazole and indenone rings, which include compounds structurally related to (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one. These compounds showed significant antioxidant activity and potential as antihyperglycemic agents (Kenchappa et al., 2017).
Antimicrobial Agents
In 2018, Patel et al. synthesized novel derivatives of 5,6-dimethoxy-1-indanone, closely related to the compound , demonstrating promising antibacterial activity. This suggests potential applications in antimicrobial research (Patel et al., 2018).
Catalyst in Chemical Synthesis
Samardžić and Zrnčević (2012) investigated the use of related compounds in catalytic hydrogenation, which is a crucial process in chemical synthesis. This research highlights the compound's relevance in improving chemical synthesis efficiency (Samardžić & Zrnčević, 2012).
Antidepressant and Nootropic Agents
A study by Thomas et al. (2016) involved the synthesis of Schiff’s bases and 2-azetidinones, including compounds structurally similar to (2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one, which exhibited antidepressant and nootropic activities (Thomas et al., 2016).
Enzyme Inhibitors in Alzheimer’s Treatment
Mozaffarnia et al. (2020) designed and synthesized derivatives of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential applications in Alzheimer’s disease treatment (Mozaffarnia et al., 2020).
Orientations Futures
The future directions for the use of this compound could involve further exploration of its potential as a spin trapping agent . Comparing the results obtained to those given by analogous monoester-nitrones showed that both the spin trapping and the adduct decay reactions were faster in the presence of a second ester group in the cyclic nitrone series .
Propriétés
IUPAC Name |
(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKASSPRDCJTET-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)[O-])C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3=CC=[N+](C=C3)[O-])/C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




